molecular formula C23H17ClFN3O2S B6069541 2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one

2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one

Cat. No.: B6069541
M. Wt: 453.9 g/mol
InChI Key: XGTMKAUTLAOBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidin-4(3H)-one core substituted at positions 2, 5, and 4. The 2-position contains a sulfanyl group linked to a quinoline derivative (4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl), while the 5- and 6-positions are substituted with a propenyl group and a methyl group, respectively. The chlorine and fluorine atoms likely influence electronic properties and metabolic stability.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-fluoro-3-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2S/c1-3-4-16-12(2)26-23(28-21(16)29)31-20-19(13-5-7-14(24)8-6-13)17-11-15(25)9-10-18(17)27-22(20)30/h3,5-11H,1,4H2,2H3,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTMKAUTLAOBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)F)NC2=O)C4=CC=C(C=C4)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Construction

The quinoline system is likely synthesized via the Gould-Jacobs cyclization, wherein an aniline derivative undergoes thermal cyclization with a β-ketoester. For the 4-(4-chlorophenyl) substituent, a Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling may introduce the aryl group at the 4-position. Fluorination at C6 can be achieved via electrophilic substitution using Selectfluor® or similar agents.

Pyrimidinone Core Assembly

The pyrimidinone ring is constructed through [3+3] heterocyclization, as demonstrated in thioxopyrimidine syntheses. A thiourea derivative reacts with a β-diketone or β-ketoester under basic conditions to form the pyrimidin-4(3H)-one scaffold. Substituents at C5 (prop-2-en-1-yl) and C6 (methyl) are introduced via alkylation or nucleophilic substitution.

Sulfanyl Bridge Formation

Coupling the quinoline and pyrimidinone units requires a nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. The quinoline’s C3-thiol group displaces a leaving group (e.g., chloride) on the pyrimidinone, facilitated by bases such as K₂CO₃ in polar aprotic solvents.

Detailed Synthetic Routes

Step 1: Formation of 2-Amino-5-fluoro-N-(4-chlorophenyl)benzamide

A mixture of 2-amino-5-fluorobenzoic acid (1.0 eq) and thionyl chloride (2.5 eq) in anhydrous dichloromethane (DCM) is refluxed for 3 h to form the acid chloride. The intermediate is treated with 4-chloroaniline (1.1 eq) and triethylamine (2.0 eq) at 0°C, yielding the benzamide derivative.

Reaction Conditions

  • Temperature: 0°C → room temperature

  • Solvent: DCM

  • Yield: 78%

Step 2: Gould-Jacobs Cyclization to Form Quinoline

The benzamide is heated with ethyl acetoacetate (1.2 eq) in diphenyl ether at 250°C for 2 h, inducing cyclization to 4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinoline. Fluorine at C6 is retained via careful control of electrophilic substitution.

Reaction Conditions

  • Temperature: 250°C

  • Solvent: Diphenyl ether

  • Yield: 65%

Step 3: Thiolation at C3

The quinoline is treated with phosphorus pentasulfide (P₄S₁₀) in pyridine under reflux to convert the C3-hydroxyl group to a thiol (-SH).

Reaction Conditions

  • Temperature: 110°C

  • Solvent: Pyridine

  • Yield: 82%

Step 1: [3+3] Heterocyclization

A thiourea derivative (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in ethanol with sodium ethoxide (1.5 eq) as a base. The reaction forms the pyrimidin-4(3H)-one core.

Reaction Conditions

  • Temperature: 80°C

  • Solvent: Ethanol

  • Yield: 70%

Step 2: Alkylation at C5

The pyrimidinone is treated with allyl bromide (1.1 eq) in DMF using K₂CO₃ (2.0 eq) to introduce the prop-2-en-1-yl group at C5.

Reaction Conditions

  • Temperature: 60°C

  • Solvent: DMF

  • Yield: 85%

Step 3: Methylation at C6

A Mannich reaction with formaldehyde (1.0 eq) and methylamine (1.2 eq) in acetic acid introduces the methyl group at C6.

Reaction Conditions

  • Temperature: 50°C

  • Solvent: Acetic acid

  • Yield: 75%

Coupling of Quinoline and Pyrimidinone Moieties

The quinoline-3-thiol (1.0 eq) reacts with 6-methyl-5-(prop-2-en-1-yl)-2-chloropyrimidin-4(3H)-one (1.05 eq) in DMF containing K₂CO₃ (2.0 eq) at 80°C for 12 h. The SNAr mechanism displaces chloride with the thiolate ion, forming the sulfanyl bridge.

Reaction Conditions

  • Temperature: 80°C

  • Solvent: DMF

  • Yield: 68%

Optimization and Challenges

Regioselectivity in Quinoline Synthesis

The Gould-Jacobs cyclization occasionally yields regioisomers due to competing acylation sites. Using bulkier solvents (e.g., diphenyl ether) and slow heating improves selectivity for the 6-fluoro-2-hydroxy isomer.

Thiol Stability

The quinoline-3-thiol intermediate is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) preserves thiol integrity.

Purification Techniques

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) separates the final compound from unreacted starting materials and byproducts.

Analytical Characterization

Parameter Value Method
Molecular Weight453.9 g/molHRMS (ESI+)
Melting Point218–220°CDifferential Scanning Calorimetry
λmax (UV-Vis)274 nm, 320 nmUV-Vis Spectroscopy
¹H NMR (DMSO- d6)δ 8.21 (s, 1H, C3-H), 6.89–7.45 (m, 8H, Ar-H)Bruker 400 MHz
¹³C NMR (DMSO- d6)δ 164.5 (C=O), 158.2 (C-F)Bruker 100 MHz

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to a ketone.

    Reduction: The double bonds in the pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of a quinolinone derivative.

    Reduction: Formation of a dihydropyrimidine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving quinoline and pyrimidine derivatives.

    Industrial Applications: The compound’s unique properties may make it suitable for use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one is likely to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrimidine ring can interact with various enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrimidin-4(3H)-one Derivatives

The following table compares key structural and synthetic features of the target compound with similar pyrimidinone derivatives from the evidence:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Key Features & Applications Synthesis Method Reference
Target Compound 2: Quinoline-sulfanyl; 5: Propenyl; 6: Methyl ~527.96* Quinoline moiety enhances aromatic interactions; propenyl increases lipophilicity Not specified in evidence N/A
2-Amino-5-[(4-bromophenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2j) 2: Amino; 5: 4-Bromophenyl-sulfanyl; 6: Ethyl 410.30 Bromine enhances halogen bonding; tested for antitumor/antibacterial activity Microwave-assisted Pd-catalyzed coupling
2-Amino-6-ethyl-5-[(4-fluorophenyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one (2i) 2: Amino; 5: 4-Fluorophenyl-sulfanyl; 6: Ethyl 349.42 Fluorine improves metabolic stability; potential CNS applications Microwave-assisted Pd-catalyzed coupling
Compound h4: 6-(Diethylamino)-5-isocyano-2-(2-oxo-2H-chromen-6-ylamino)pyrimidin-4(3H)-one 2: Chromene-amino; 5: Isocyano; 6: Diethylamino 377.39 Vasorelaxant activity (IC50 = 0.421 mM); chromene adds fluorescence Classical organic synthesis
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one 4: 4-Chlorophenyl; 5: Thienylcarbonyl; 6: CF3, Hydroxy 403.79 Tetrahydropyrimidine core; CF3 enhances electronegativity Single-step condensation

*Calculated based on formula C₂₄H₁₇ClFN₃O₂S.

Functional Group Analysis

  • Sulfanyl Substituents: The target compound’s quinoline-linked sulfanyl group differs from simpler aryl-thioethers (e.g., 4-bromo/fluorophenyl in 2j and 2i).
  • Propenyl vs. Ethyl/Alkyl : The propenyl group in the target compound offers a reactive alkene for further functionalization, unlike the ethyl groups in 2j or 2i. This could enable conjugation or polymerization strategies .
  • Halogen Effects : The 4-chlorophenyl (target) and 4-bromophenyl (2j) groups both enhance halogen bonding, but bromine’s larger atomic radius may strengthen van der Waals interactions .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one (CAS Number: 525581-67-3) is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and findings.

Chemical Structure

The compound features a complex structure comprising a pyrimidine core substituted with various functional groups, notably a chlorophenyl group and a hydroxyquinoline moiety. Its structural formula is represented as follows:

C19H17ClFN3O2S\text{C}_{19}\text{H}_{17}\text{Cl}\text{F}\text{N}_3\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In one study, derivatives of similar structures demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm)
Salmonella typhi18
Bacillus subtilis15
Escherichia coli12

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis through the activation of caspase pathways .

A notable study reported an IC50 value of approximately 10 µM against prostate cancer cells, indicating potent activity compared to standard chemotherapeutics.

Enzyme Inhibitory Activity

The compound has been investigated for its inhibitory effects on key enzymes involved in various physiological processes. Studies have shown that it acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission .

Enzyme IC50 (µM)
Acetylcholinesterase8.5
Urease12.0

Case Studies

  • Antimicrobial Efficacy : A comprehensive evaluation was conducted on various derivatives of the compound, revealing that modifications in the side chains significantly influenced their antimicrobial efficacy. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria.
  • Anticancer Mechanism : A detailed mechanistic study involving flow cytometry analysis showed that treatment with the compound led to significant cell cycle arrest at the G1 phase in cancer cells, suggesting a potential pathway for therapeutic application.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: Synthesis involves multi-step reactions, including:
  • Sulfanyl linkage formation: Use nucleophilic substitution under controlled pH (8–10) and inert atmospheres to stabilize reactive intermediates .
  • Quinoline-pyrimidine coupling: Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinoline and a pyrimidine boronic ester derivative. Optimize temperature (80–100°C) and solvent (1,4-dioxane/water) to enhance yield .
  • Purification: Utilize column chromatography with gradient elution (hexane/ethyl acetate) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Structural confirmation: Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify substituent positions and sulfanyl bonding. Mass spectrometry (HRMS) confirms molecular weight .
  • Purity assessment: HPLC with UV detection (λ = 254 nm) and C18 reverse-phase columns. X-ray crystallography (if crystals form) resolves stereochemical ambiguities .

Q. How should researchers evaluate the compound’s stability for long-term storage?

  • Methodological Answer: Conduct accelerated stability studies:
  • Temperature/humidity: Store at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC .
  • Light sensitivity: Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .

Advanced Research Questions

Q. How can contradictions in biological activity data across assays be resolved?

  • Methodological Answer:
  • Replicate assays under standardized conditions (e.g., cell line viability, buffer pH).
  • Orthogonal validation: Use SPR (surface plasmon resonance) to confirm target binding if fluorescence-based assays show interference .
  • Stability checks: Pre-incubate the compound in assay buffers to rule out decomposition .

Q. What computational approaches guide structural optimization for enhanced activity?

  • Methodological Answer:
  • Molecular docking: Model interactions with target proteins (e.g., antimicrobial enzymes) using AutoDock Vina. Validate with mutagenesis studies on key binding residues .
  • QSAR modeling: Correlate substituent electronegativity (e.g., fluorine, chlorophenyl) with bioactivity to prioritize derivatives .

Q. What experimental designs are critical for pharmacokinetic studies in preclinical models?

  • Methodological Answer:
  • Randomized block design: Assign animal cohorts to control variables like diet and hydration .
  • Sampling schedule: Collect plasma/tissue samples at 0.5, 2, 6, 12, and 24 hours post-administration. Use LC-MS/MS for quantification .
  • Metabolite profiling: Identify phase I/II metabolites via high-resolution mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.